1-Bromo-2-hexylbenzene: Technical Specifications & Synthetic Methodologies
1-Bromo-2-hexylbenzene: Technical Specifications & Synthetic Methodologies
Executive Summary
1-Bromo-2-hexylbenzene (CAS: 38409-58-4) is a specialized aryl bromide intermediate characterized by a significant steric bulk at the ortho position relative to the halogen. Unlike its para isomer, which is widely available and used for linear chain extension, the ortho isomer serves as a critical building block for introducing lipophilic hexyl chains into sterically congested molecular architectures.
This guide provides an authoritative technical analysis of 1-Bromo-2-hexylbenzene, moving beyond basic catalog data to address synthesis challenges, structural validation, and its strategic utility in palladium-catalyzed cross-coupling for drug discovery and advanced materials.
Chemical Identity & Physical Properties[1][2][3]
The steric hindrance provided by the ortho-hexyl group influences both the reactivity and the physical state of the molecule, distinguishing it from its isomers.
| Property | Specification | Notes |
| IUPAC Name | 1-Bromo-2-hexylbenzene | |
| CAS Number | 38409-58-4 | Confirmed distinct from meta (38409-59-5) and para (23703-22-2) |
| Molecular Formula | ||
| Molecular Weight | 241.17 g/mol | |
| Appearance | Colorless to pale yellow liquid | Oxidation may darken color over time |
| Boiling Point | ~105-110°C @ 5 mmHg | Estimated based on p-isomer (98°C/5mmHg) and dipole effects |
| Density | ~1.18 g/mL | |
| Solubility | Immiscible in water; Soluble in DCM, THF, Hexanes | Lipophilic character dominates |
| LogP | ~5.8 | High lipophilicity; critical for ADME modulation |
Structural Insight: The proximity of the hexyl chain to the bromine atom creates a "steric gate." In subsequent cross-coupling reactions (e.g., Suzuki-Miyaura), this steric bulk slows oxidative addition compared to the para isomer, requiring specialized ligands (e.g., SPhos, XPhos) for efficient functionalization.
Synthetic Methodologies
Producing high-purity 1-Bromo-2-hexylbenzene is non-trivial due to the directing effects of alkyl groups. Direct bromination of hexylbenzene yields a mixture of isomers (Para > Ortho), making isolation difficult.
Method A: The "High-Fidelity" Route (Recommended)
Mechanism: Negishi Cross-Coupling Rationale: This method utilizes the chemoselectivity of Palladium for the C-I bond over the C-Br bond. By reacting 1-bromo-2-iodobenzene with hexylzinc bromide, the hexyl chain is installed exclusively at the iodine position, leaving the bromine intact and ensuring 100% regioselectivity.
Protocol:
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Reagent Preparation:
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Generate Hexylzinc bromide (
in THF) by treating hexyl bromide with activated Zinc dust (or via transmetalation of HexylMgBr with ).
-
-
Coupling Reaction:
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Substrate: 1-Bromo-2-iodobenzene (1.0 equiv).
-
Catalyst:
(2-5 mol%) or (for faster kinetics). -
Solvent: Anhydrous THF.
-
-
Procedure:
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Charge a flame-dried flask with 1-bromo-2-iodobenzene and catalyst under Argon.
-
Add THF and cool to 0°C.
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Dropwise add Hexylzinc bromide solution.
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Allow to warm to RT and stir for 4-12 hours. Monitor by GC-MS.
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Quench: Saturated
.
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-
Purification:
-
Extract with hexanes.
-
Pass through a short silica plug to remove Pd residues.
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Distill under reduced pressure to isolate pure product.
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Method B: The "Literature" Route (Historical)
Mechanism:
Synthetic Workflow Diagram
Figure 1: Comparison of the chemoselective Negishi route (Recommended) versus the direct bromination route.
Analytical Characterization
Validation of the ortho isomer is best achieved via
| Signal | Shift ( | Multiplicity | Assignment |
| Aromatic | 7.51 | Doublet (J=8.0 Hz) | H-3 (Ortho to Br) |
| Aromatic | 7.18 - 7.23 | Multiplet | H-4, H-5 |
| Aromatic | 7.00 - 7.04 | Multiplet | H-6 (Ortho to Hexyl) |
| Benzylic | 2.71 | Triplet (J=8.0 Hz) | |
| Alkyl | 1.60 | Quintet | |
| Alkyl | 1.29 - 1.41 | Multiplet | Bulk chain |
| Methyl | 0.89 | Triplet | Terminal |
Diagnostic Key: The benzylic triplet at 2.71 ppm is distinct. In the para isomer, this signal typically shifts upfield (approx. 2.54 ppm) due to the lack of ortho-bromo deshielding effects.
Applications in Drug Discovery & Materials[2]
Lipophilic Pharmacophore Modulation
In medicinal chemistry, the ortho-hexylphenyl motif is used to modulate the "Grease Ball" effect—increasing LogP to improve blood-brain barrier (BBB) penetration while using the bromine handle to attach the moiety to a polar scaffold.
-
Mechanism: The hexyl chain disrupts planar stacking of the benzene ring when coupled to other aromatics, increasing solubility and altering receptor binding pocket fit.
Steric Control in Catalysis
The compound serves as a precursor for bulky phosphine ligands. By converting the bromide to a phosphine (via Li-Halogen exchange followed by
Reactivity Flowchart
Figure 2: Primary reactivity pathways and downstream applications.
Safety & Handling Protocols
Hazard Classification:
-
Skin Irritant (H315): The lipophilic nature allows rapid dermal absorption.
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Eye Irritant (H319): Vapor or direct contact.
Handling Protocol:
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Glove Selection: Nitrile gloves are generally sufficient for incidental splash, but Silver Shield/4H laminates are recommended for prolonged handling due to the penetrating power of the hexyl chain.
-
Quenching Spills: Absorb with vermiculite. Do not use water initially as it will not emulsify the compound.
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Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the alkyl chain or hydrolysis of the C-Br bond over long durations.
References
-
Synthesis via Gallium Catalysis
- One-pot aromatic bromination–rearrangement c
- Source: Arkivoc (2003).
-
[Link]
-
Negishi Coupling Methodology
-
General Properties of Alkylbromobenzenes
- 1-Bromo-2-ethylbenzene Properties (Homolog Reference).
- Source: PubChem.
-
[Link]
- Kumada Coupling Reference: Kumada Cross-Coupling Reaction - Technical Overview. Source: Alfa Chemistry.
